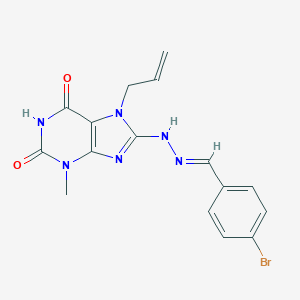

4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 4-bromobenzaldehyde . It has a linear formula of C17H17BrN6O2 .

Synthesis Analysis

The synthesis of 4-bromobenzaldehyde, a precursor to the compound , can be achieved in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . The specific synthesis process of the compound “4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone” is not found in the search results.Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . The specific chemical reactions involving the compound “4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone” are not found in the search results.Applications De Recherche Scientifique

Hydrazones in Medicinal Chemistry

Hydrazones are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The formation of hydrazones from carbonyl compounds offers a versatile strategy in drug design and synthesis, highlighting their importance in developing therapeutic agents. For example, hydrazide-hydrazone derivatives display significant antibacterial, antifungal, and antiprotozoal action, underscoring their potential as templates for new drug discovery (Łukasz Popiołek, 2016; Łukasz Popiołek, 2021).

Aldehydes in Synthesis and Industry

Aldehydes serve as crucial intermediates in the synthesis of various aromatic compounds, including flavors and fragrances. Their reactivity and versatility make them valuable in the production of fine chemicals and pharmaceuticals. For instance, the synthesis methods for vanillin, a widely used flavoring agent, illustrate the industrial relevance of aldehydes in creating complex molecules (Tan Ju & Liao Xin, 2003).

Brominated Compounds in Environmental and Health Sciences

Brominated organic compounds, particularly those used as flame retardants, have garnered attention due to their persistence and potential health effects. Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), for example, emphasizes the need to understand the environmental fate and toxicological impact of these compounds. Their similarity to chlorinated analogs in terms of toxicity profiles suggests that brominated compounds require careful consideration in environmental health discussions (J. Mennear & C. C. Lee, 1994).

Safety and Hazards

Propriétés

IUPAC Name |

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIKQAHKYZDDI-GIJQJNRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B400725.png)

![N~1~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-ethylphenyl)ethanediamide](/img/structure/B400728.png)

![Tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400740.png)

![4-chlorobenzaldehyde (6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B400741.png)

![Methyl 4-({[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)benzoate](/img/structure/B400743.png)

![3-benzyl-8,8-dimethyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B400744.png)